molecular formula C13H19N3O4S B1435173 tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate CAS No. 1421311-97-8

tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No.: B1435173
CAS No.: 1421311-97-8
M. Wt: 313.37 g/mol
InChI Key: WGGHFJSULDYZFW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of tert-butyl and methylsulfonyl groups in the structure enhances its chemical stability and solubility, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and solubility, while the methylsulfonyl group contributes to its reactivity and potential biological activities .

Biological Activity

The compound tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed examination of the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C₁₃H₁₉N₃O₄S
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 1395493-14-7

Structural Characteristics

The structural framework of this compound includes a dihydropyrido-pyrimidine core, which is essential for its biological activity. The presence of a methylsulfonyl group enhances its solubility and bioavailability.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity.

In Vitro Studies

In vitro assays showed that certain related compounds exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib:

CompoundIC₅₀ (μmol)Reference
tert-butyl derivative0.04 ± 0.09
Celecoxib0.04 ± 0.01

These findings suggest that the compound may possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Cell Line : Compounds with similar structures have shown significant cytotoxicity against the MCF-7 breast cancer cell line, indicating potential for therapeutic applications in oncology.

Cytotoxicity Data

CompoundCell LineIC₅₀ (μM)Reference
tert-butyl derivativeMCF-7Not specified
Cisplatin (control)MCF-75.0

The exact IC₅₀ for this compound remains to be determined but is expected to be competitive based on structural similarities.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of COX Enzymes : The suppression of COX-2 activity leads to decreased production of pro-inflammatory mediators.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of related pyrimidine derivatives utilized carrageenan-induced paw edema in rats as a model system. The results indicated that these compounds significantly reduced edema compared to controls:

  • ED₅₀ Values :
    • Pyrimidine Derivative A: 11.60 μM
    • Pyrimidine Derivative B: 8.23 μM
    • Indomethacin (standard): 9.17 μM

These results underscore the potential therapeutic applications of tert-butyl derivatives in managing inflammatory conditions.

Study on Anticancer Activity

A separate study evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines, including MCF-7 and Bel-7402. The findings revealed that certain derivatives exhibited enhanced cytotoxicity compared to established chemotherapeutics like cisplatin.

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-7-5-6-9-10(16)8-14-11(15-9)21(4,18)19/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGHFJSULDYZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
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tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
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tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

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